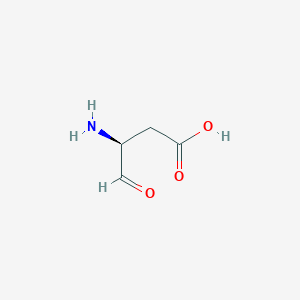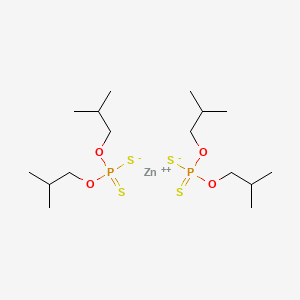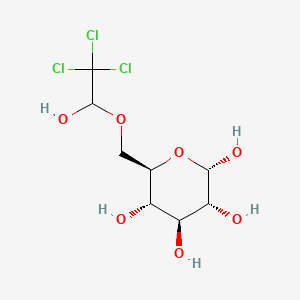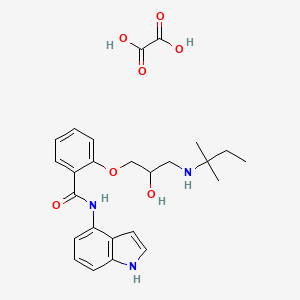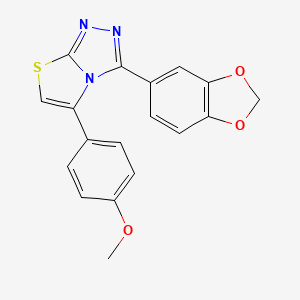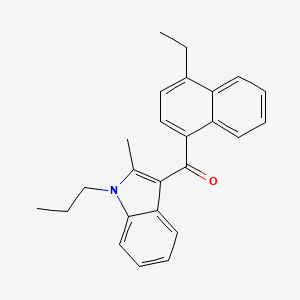
alpha-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetonitrile is a complex organic compound known for its versatile applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a methylene bridge, a pyrrolidine ring, and a nitrile group. These functional groups contribute to its reactivity and usefulness in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetonitrile typically involves the reaction of dimethylformamide dimethyl acetal (DMFDMA) with a suitable precursor containing an active methylene group. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities while maintaining control over reaction conditions to ensure consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form more complex structures.
Cyclization Reactions: The compound can be used to synthesize heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, hydroxylamine, and phenylhydrazine. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include pyrazoles, isoxazoles, and other heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules .
Applications De Recherche Scientifique
Alpha-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of alpha-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetonitrile involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that form new carbon-nitrogen bonds. This reactivity is due to the presence of the dimethylamino group, which can donate electron density to the reaction center .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylformamide dimethyl acetal (DMFDMA): A precursor used in the synthesis of alpha-((Dimethylamino)methylene)-2-oxo-1-pyrrolidineacetonitrile.
Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA): A polymer with similar dimethylamino functionality, used in various applications.
Uniqueness
This compound is unique due to its combination of functional groups, which confer a high degree of reactivity and versatility. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Propriétés
Numéro CAS |
92884-69-0 |
|---|---|
Formule moléculaire |
C9H13N3O |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
(E)-3-(dimethylamino)-2-(2-oxopyrrolidin-1-yl)prop-2-enenitrile |
InChI |
InChI=1S/C9H13N3O/c1-11(2)7-8(6-10)12-5-3-4-9(12)13/h7H,3-5H2,1-2H3/b8-7+ |
Clé InChI |
GKLNBRBUHCCLOC-BQYQJAHWSA-N |
SMILES isomérique |
CN(C)/C=C(\C#N)/N1CCCC1=O |
SMILES canonique |
CN(C)C=C(C#N)N1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


